Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the ureido group could be formed through a reaction with an isocyanate .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Specific Scientific Field
Neuroscience and Pharmacology
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory activity was evaluated using various methods, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some of these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Influenza Neuraminidase Inhibitory Activity
Specific Scientific Field
Virology and Medicinal Chemistry
Summary of the Application
This research involves the design, synthesis, and evaluation of 4-methyl-5-(3-phenylacryloyl)thiazoles, which are based on chalcones, for their influenza neuraminidase (NA) inhibitory activity .
Methods of Application or Experimental Procedures
A series of 4-methyl-5-(3-phenylacryloyl)thiazoles were designed, synthesized, and evaluated for their influenza neuraminidase (NA) inhibitory activity in vitro .
Results or Outcomes
Preliminary structure–activity relationship (SAR) analysis showed that thiazoles bearing amide had greater potency. It also showed that a mono-hydroxyl group at the 4-position on the phenyl ring was more effective than other electron-releasing groups or electron-withdraw groups .
properties
IUPAC Name |
methyl 4-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-15-9-7-14(8-10-15)20-17(25)21-18-22-23-19(29-18)28-11-12-3-5-13(6-4-12)16(24)27-2/h3-10H,11H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNGIJTVVFDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate |
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